molecular formula C17H26ClNO2 B4406486 2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride

2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride

Cat. No.: B4406486
M. Wt: 311.8 g/mol
InChI Key: WNDRWVYIRZRHOJ-UHFFFAOYSA-N
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Description

2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl It is a derivative of benzaldehyde, featuring a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride typically involves the reaction of 2-hydroxybenzaldehyde with 4-(3-methyl-1-piperidinyl)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: 2-[4-(3-methyl-1-piperidinyl)butoxy]benzoic acid.

    Reduction: 2-[4-(3-methyl-1-piperidinyl)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and aldehyde group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-piperidinyl)butoxy]benzaldehyde hydrochloride
  • 4-[2-(3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride
  • 3-methoxy-2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride

Uniqueness

2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride is unique due to the presence of the 3-methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

2-[4-(3-methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-15-7-6-11-18(13-15)10-4-5-12-20-17-9-3-2-8-16(17)14-19;/h2-3,8-9,14-15H,4-7,10-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDRWVYIRZRHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride
Reactant of Route 2
2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride
Reactant of Route 3
2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride
Reactant of Route 5
2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride
Reactant of Route 6
2-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride

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